3-(6-Amino-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione
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Overview
Description
3-{9-amino-3-oxo-2-azatricyclo[6310,4,12]dodeca-1(12),4,6,8,10-pentaen-2-yl}piperidine-2,6-dione is a complex organic compound with a unique tricyclic structure This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{9-amino-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaen-2-yl}piperidine-2,6-dione typically involves multiple steps, starting from simpler organic molecules. One common approach involves the cyclization of a precursor molecule under specific conditions to form the tricyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. These methods help in maintaining consistency and reducing the cost of production .
Chemical Reactions Analysis
Types of Reactions
3-{9-amino-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaen-2-yl}piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-{9-amino-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaen-2-yl}piperidine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 3-{9-amino-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaen-2-yl}piperidine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s tricyclic structure allows it to fit into binding sites and modulate the activity of these targets. This modulation can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonyl chloride
- N,N-diethyl-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide
Uniqueness
Compared to similar compounds, 3-{9-amino-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaen-2-yl}piperidine-2,6-dione stands out due to its specific functional groups and the resulting chemical properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H13N3O3 |
---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
3-(6-amino-2-oxobenzo[cd]indol-1-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C16H13N3O3/c17-10-4-5-11-14-8(10)2-1-3-9(14)16(22)19(11)12-6-7-13(20)18-15(12)21/h1-5,12H,6-7,17H2,(H,18,20,21) |
InChI Key |
VZIAJQBJXVYZHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C3=C4C(=C(C=C3)N)C=CC=C4C2=O |
Origin of Product |
United States |
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